molecular formula C24H26N2O7S B11061527 5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11061527
M. Wt: 486.5 g/mol
InChI Key: VTRZLICDTQOOBB-UHFFFAOYSA-N
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Description

5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a pyrrolidinyl group, and a thienylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to achieve high throughput and consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H26N2O7S

Molecular Weight

486.5 g/mol

IUPAC Name

2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-hydroxy-1-(2-pyrrolidin-1-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H26N2O7S/c1-30-21-14(12-15-22(23(21)31-2)33-13-32-15)18-17(19(27)16-6-5-11-34-16)20(28)24(29)26(18)10-9-25-7-3-4-8-25/h5-6,11-12,18,28H,3-4,7-10,13H2,1-2H3

InChI Key

VTRZLICDTQOOBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1C3C(=C(C(=O)N3CCN4CCCC4)O)C(=O)C5=CC=CS5)OCO2)OC

Origin of Product

United States

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